4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile
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Overview
Description
4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile: is an organic compound with the molecular formula C8HCl3FN2 and a molecular weight of 249.46 g/mol . This compound is characterized by the presence of three chlorine atoms, one fluorine atom, and two cyano groups attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile typically involves the chlorination and fluorination of benzene derivatives followed by the introduction of cyano groups. One common method includes the following steps:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to form trichlorobenzene.
Fluorination: The trichlorobenzene is then fluorinated using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as amines, ethers, or thioethers can be formed.
Reduction Products: Primary amines are the major products formed from the reduction of cyano groups.
Oxidation Products: Various oxidation products such as carboxylic acids or aldehydes can be formed.
Scientific Research Applications
4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The presence of cyano groups and halogen atoms enhances its binding affinity to target proteins, making it effective in biochemical assays and drug development .
Comparison with Similar Compounds
1,2,4-Trichloro-5-fluorobenzene: Similar structure but lacks the cyano groups.
4-Chlorobenzotrifluoride: Contains a trifluoromethyl group instead of cyano groups.
1,3,5-Trichloro-2,4,6-trifluorobenzene: Contains additional fluorine atoms and lacks cyano groups.
Uniqueness: 4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile is unique due to the presence of both cyano groups and halogen atoms, which confer distinct chemical reactivity and binding properties. This makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
23052-68-8 |
---|---|
Molecular Formula |
C8Cl3FN2 |
Molecular Weight |
249.5 |
Purity |
95 |
Origin of Product |
United States |
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